Sodium 5-ethylbarbiturate
CAS No.: 71720-62-2
Cat. No.: VC16971776
Molecular Formula: C6H6N2Na2O3
Molecular Weight: 200.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71720-62-2 |
|---|---|
| Molecular Formula | C6H6N2Na2O3 |
| Molecular Weight | 200.10 g/mol |
| IUPAC Name | disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate |
| Standard InChI | InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |
| Standard InChI Key | JCLLKHROWQOZEF-UHFFFAOYSA-L |
| Canonical SMILES | CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Sodium 5-ethylbarbiturate (IUPAC name: disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate) has the molecular formula C₆H₆N₂Na₂O₃ and a molecular weight of 200.10 g/mol . The compound is derived from 5-ethylbarbituric acid (CID 17292) through sodium salt formation, which enhances its solubility in aqueous environments . Key identifiers include:
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CAS Registry: 71720-62-2
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EC Number: 275-911-1
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PubChem CID: 44154340
The sodium ions stabilize the deprotonated oxygen atoms at positions 2 and 4 of the pyrimidinetrione ring, a common feature in barbiturate salts .
Structural Analysis
The 2D structure (Fig. 1) reveals a barbituric acid backbone with an ethyl group at position 5. X-ray crystallography of analogous compounds, such as sodium 1-cyclohexyl-5-ethylbarbiturate (CAS 59960-29-1), demonstrates that alkyl substitutions at position 5 significantly influence lipid solubility and, consequently, blood-brain barrier permeability. The sodium salt’s 3D conformation adopts a planar geometry around the pyrimidine ring, with the ethyl group projecting perpendicularly to minimize steric hindrance .
Synthesis and Physicochemical Characteristics
Synthetic Pathways
Sodium 5-ethylbarbiturate is synthesized via alkaline hydrolysis of 5-ethylbarbituric acid. A representative procedure involves:
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Parent Acid Preparation: Condensation of ethyl urea with diethyl ethylmalonate in the presence of sodium ethoxide.
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Salt Formation: Reaction of 5-ethylbarbituric acid with sodium hydroxide in ethanol, yielding the disodium salt .
The reaction efficiency depends on stoichiometric ratios and temperature control, with optimal yields achieved at 60–70°C.
Physicochemical Properties
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Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to ionic dissociation; sparingly soluble in nonpolar solvents .
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pKa: Estimated at 8.2 for the parent acid, indicating moderate acidity .
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Stability: Degrades under acidic conditions, reverting to the free acid form; stable in alkaline solutions (pH > 9) .
Pharmacological and Toxicological Profiles
Acute Toxicity
Toxicological data for sodium 5-ethylbarbiturate are extrapolated from structurally related compounds:
| Compound | Route | Species | LD₅₀ (mg/kg) | Effect | Source |
|---|---|---|---|---|---|
| Sodium 5-(allylthiomethyl)-5-ethylbarbiturate | Intravenous | Rat | 100 | Anticonvulsant | |
| Sodium 5-(allylthiomethyl)-5-ethylbarbiturate | Intravenous | Rabbit | 156 | Lethal |
These values highlight the dose-dependent transition from therapeutic to toxic effects, a hallmark of barbiturates .
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